molecular formula C18H19N5 B10868375 N~4~,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine

N~4~,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine

Cat. No.: B10868375
M. Wt: 305.4 g/mol
InChI Key: FVOLZISEBVMMDN-UHFFFAOYSA-N
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Description

N~4~,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring .

Scientific Research Applications

N~4~,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern and the presence of 4-methylphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for various applications in research and industry .

Properties

Molecular Formula

C18H19N5

Molecular Weight

305.4 g/mol

IUPAC Name

4-N,6-N-bis(4-methylphenyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H19N5/c1-12-3-7-14(8-4-12)20-16-11-17(23-18(19)22-16)21-15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H4,19,20,21,22,23)

InChI Key

FVOLZISEBVMMDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)NC3=CC=C(C=C3)C

Origin of Product

United States

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